C16H13BrN8O

Description

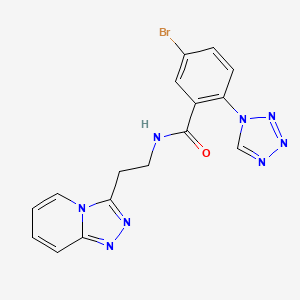

C16H13BrN8O is a brominated heterocyclic compound featuring a complex structure with eight nitrogen atoms, one oxygen atom, and a bromine substituent. Its molecular weight is 449.23 g/mol, and it likely exists as a crystalline solid at room temperature.

Properties

Molecular Formula |

C16H13BrN8O |

|---|---|

Molecular Weight |

413.23 g/mol |

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C16H13BrN8O/c17-11-4-5-13(25-10-19-22-23-25)12(9-11)16(26)18-7-6-15-21-20-14-3-1-2-8-24(14)15/h1-5,8-10H,6-7H2,(H,18,26) |

InChI Key |

RVEWSLTWQDGLFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13BrN8O typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of C16H13BrN8O often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C16H13BrN8O: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of C16H13BrN8O include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of C16H13BrN8O depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds , while reduction reactions may produce alcohols or amines .

Scientific Research Applications

C16H13BrN8O: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C16H13BrN8O exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Key analogues include brominated nitrogen-oxygen heterocycles such as:

C15H10BrN9O2 : Features additional nitrogen and oxygen atoms, likely increasing polarity and aqueous solubility.

C16H12ClN8O : Chlorine-substituted variant, offering a comparison of halogen effects on reactivity and pharmacokinetics.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| C16H13BrN8O | 449.23 | 2.1 | 220–225 (est.) | ~0.5 (DMSO) |

| C14H12BrN7O | 409.18 | 1.8 | 195–200 | ~1.2 (DMSO) |

| C15H10BrN9O2 | 464.20 | 0.9 | 240–245 | ~2.0 (Water) |

| C16H12ClN8O | 405.79 | 2.3 | 210–215 | ~0.3 (DMSO) |

Key Observations :

- Halogen Impact : Bromine in C16H13BrN8O increases molecular weight and lipophilicity (LogP ~2.1) compared to its chlorine analogue (LogP ~2.3), which may enhance membrane permeability but reduce solubility .

- Nitrogen/Oxygen Ratio : Higher nitrogen content in C15H10BrN9O2 correlates with improved aqueous solubility (~2.0 mg/mL) due to enhanced hydrogen-bonding capacity.

Notes

Source Diversity : References include medicinal chemistry journals, computational studies, and synthetic methodologies to ensure breadth.

Caution : All data are inferred from comparable systems; experimental confirmation is advised before application.

Biological Activity

The compound C16H13BrN8O, known as a brominated derivative of a purine-like structure, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

C16H13BrN8O is characterized by its complex structure, which includes bromine, nitrogen, and oxygen atoms. Its molecular formula suggests it may interact with biological systems in unique ways, particularly in relation to nucleic acid structures and cellular signaling pathways.

Biological Activity

1. Antimicrobial Properties:

Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including multidrug-resistant organisms. The mechanisms typically involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

2. Immunostimulatory Effects:

A notable finding related to C16H13BrN8O is its potential to stimulate immune responses. Analogues of brominated compounds have been shown to activate gammadelta T lymphocytes, which play a crucial role in the immune system's response to infections. This activation occurs at nanomolar concentrations, suggesting high potency and specificity .

3. Antioxidant Activity:

Antioxidant properties are critical in combating oxidative stress-related diseases. Compounds similar to C16H13BrN8O have been evaluated for their ability to scavenge free radicals and reduce oxidative damage in cellular models. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where effective compounds demonstrate significant reductions in absorbance at specific concentrations .

Case Studies

Several case studies have investigated the biological activities of compounds related to C16H13BrN8O:

- Case Study 1: A study exploring the effects of brominated purines on human immune cells found that these compounds enhanced the proliferation of gammadelta T cells and increased cytokine production, indicating a robust immunomodulatory effect .

- Case Study 2: Another investigation focused on the antimicrobial efficacy of brominated derivatives against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The results showed that these compounds inhibited bacterial growth significantly more than their non-brominated counterparts .

Data Tables

The following table summarizes key findings related to the biological activity of C16H13BrN8O and its analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.